2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrolo[3,4-c]pyrrole intermediates, followed by their coupling to form the final product. Key steps include:
Formation of the Imidazole Intermediate: This involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel.
Synthesis of the Pyrrolo[3,4-c]pyrrole Intermediate: This step may involve the Fischer indole synthesis, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyrimidine derivatives.
Scientific Research Applications
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds with similar imidazole structures, such as histidine or metronidazole.
Pyrimidine Derivatives: Compounds like thymine or cytosine, which are nucleobases in DNA.
Uniqueness
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is unique due to its combination of imidazole, pyrrolo[3,4-c]pyrrole, and trifluoromethyl-pyrimidine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O/c1-23-8-12(21-9-23)14(26)24-4-10-6-25(7-11(10)5-24)15-20-3-2-13(22-15)16(17,18)19/h2-3,8-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKSQBCGBURSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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